Cyclopentane-1,2,3,4-tetracarboxylic acid

Description

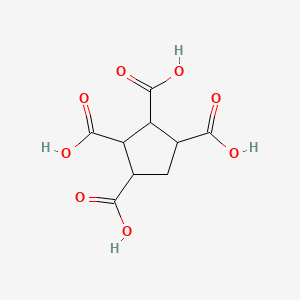

Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSVXXBNNCUXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958404 | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-52-5, 3786-91-2 | |

| Record name | 1,2,3,4-Cyclopentanetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic pathway for cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile building block in the development of novel polyimides, metal-organic frameworks (MOFs), and other advanced materials. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic workflow for clarity and reproducibility.

Introduction

This compound is a polyfunctional alicyclic compound whose various stereoisomers are of significant interest in materials science and medicinal chemistry. The spatial arrangement of its four carboxylic acid groups dictates its ability to form complex structures, including polymers and coordination compounds. The most common synthetic approach leverages a [4+2] cycloaddition followed by oxidative cleavage.

Primary Synthetic Pathway

The most widely employed synthesis commences with a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This is followed by the ozonolysis of the resulting adduct and subsequent oxidation to yield the desired tetracarboxylic acid. The final step typically involves dehydration to produce the corresponding dianhydride, a stable and often more useful derivative for polymerization reactions.

Overall Synthetic Scheme

Caption: Overall synthetic pathway for this compound and its dianhydride.

Experimental Protocols and Data

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic anhydride

This step involves the Diels-Alder reaction of cyclopentadiene with maleic anhydride. The reaction is typically exothermic and proceeds readily.

-

In a suitable reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.

-

Cool the solution to the desired reaction temperature (see Table 1).

-

Slowly add 72.71 g (1.10 mol) of freshly cracked cyclopentadiene dropwise to the maleic anhydride solution while maintaining the temperature.

-

Observe the continuous precipitation of a white solid during the addition.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Filter the white solid product and dry it under a vacuum.

| Embodiment | Reaction Temperature (°C) | Yield of 5-Norbornene-2,3-dicarboxylic anhydride (%) |

| 1 | -10 | 96.10 |

| 2 | 0 | 95.24 |

| 3 | 10 | 93.48 |

Step 2: Synthesis of this compound

This stage involves the oxidative cleavage of the double bond in the norbornene intermediate.

-

In a bubble reactor, dissolve 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00 g of acetic acid and 160.00 g of distilled water.

-

Cool the solution to 0°C.

-

Continuously feed ozone gas into the bottom of the reactor for 6 hours, maintaining the reaction temperature at 0°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, add 163.20 g (1.44 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.

-

After the addition, allow the mixture to warm to room temperature and stir for 24 hours.

-

Concentrate the resulting solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from water to yield 194.21 g of pure this compound (82.10% yield).

Step 3: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic dianhydride

The final step is the dehydration of the tetracarboxylic acid to form the more stable dianhydride.

-

In a reactor, suspend 194.21 g (0.79 mol) of this compound in 485.53 g (4.76 mol) of acetic anhydride.

-

Heat the mixture to reflux and maintain for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid and wash it with a small amount of acetic anhydride.

-

Dry the solid under vacuum to obtain 157.10 g of cyclopentane-1,2,3,4-tetracarboxylic dianhydride (91.26% yield).

Stereoisomers

This compound can exist in several stereoisomeric forms, depending on the relative orientation (cis or trans) of the four carboxylic acid groups. The specific stereoisomer obtained from the described synthesis is predominantly the cis,cis,cis,cis-isomer due to the endo-selectivity of the initial Diels-Alder reaction followed by the syn-addition of the oxygen atoms during ozonolysis.

One notable stereoisomer is the chiral (1R,2S,3R,4S) configuration.[1] This isomer is of particular interest as it possesses no plane of symmetry, resulting in five distinct signals in its 13C-NMR spectrum.[1] Furthermore, the cis-relationship between adjacent carboxyl groups allows for the formation of a bis-anhydride.[1]

Logical Workflow of the Synthesis

The synthesis follows a logical progression from readily available starting materials to the final product through a series of well-established organic transformations.

Caption: Logical workflow of the synthesis process.

References

cyclopentane-1,2,3,4-tetracarboxylic acid properties and structure

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Properties, Structure, and Applications

Introduction

This compound (CPTCA) is a versatile polycarboxylic acid that serves as a crucial building block in various fields of chemistry and materials science. Its rigid, non-planar cyclopentane core, functionalized with four carboxylic acid groups, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, stereoisomerism, synthesis, and key applications of CPTCA, with a focus on its role in polymer chemistry and drug discovery.

Properties and Structure

This compound is a colorless, crystalline solid.[1] The presence of four carboxylic acid groups dictates its high polarity and ability to act as a hydrogen bond donor. Its solubility is low in water but higher in organic solvents like ethanol and dimethylformamide.[1]

Physicochemical Properties

The properties of CPTCA can vary slightly depending on the specific stereoisomer. The data presented below corresponds to the most commonly cited isomers.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₈ | [2][3] |

| Molecular Weight | 246.17 g/mol | [3][4][5][6] |

| CAS Number | 3724-52-5 (general), 3786-91-2 (cis,cis,cis,cis-isomer) | [4][6] |

| Melting Point | 192 °C | [1][2] |

| Boiling Point | 495.6 ± 45.0 °C at 760 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | |

| Flash Point | 267.6 ± 25.2 °C | |

| pKa | 3.44 ± 0.70 (Predicted) | [1] |

| LogP | -1.31 |

Structure and Stereoisomerism

The core structure of CPTCA consists of a five-membered cyclopentane ring with four carboxyl groups attached to adjacent carbon atoms (positions 1, 2, 3, and 4). The relative orientation of these carboxyl groups (either above or below the plane of the ring, denoted as cis or trans) gives rise to several stereoisomers. The flexibility of the cyclopentane ring allows for diverse network topologies when used in coordination polymers.[4]

One of the most commonly referenced isomers is the cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid .[1][6] Another significant stereoisomer is the chiral (1R,2S,3R,4S) configuration, which is notable for having five distinct resonances in its ¹³C-NMR spectrum, confirming the non-equivalence of all its ring carbons.[7] This chirality is crucial for applications in asymmetric synthesis and the formation of chiral frameworks.[4][7]

Experimental Protocols

Synthesis

A common route for synthesizing CPTCA, particularly for producing its dianhydride derivative, involves a multi-step process starting from maleic anhydride and cyclopentadiene.[8]

Protocol:

-

Diels-Alder Reaction: Maleic anhydride (1.0 mol) is dissolved in ethyl acetate. Cyclopentadiene (1.1 mol) is added dropwise at a low temperature (-10°C to 0°C). The reaction produces a white precipitate of the intermediate, 5-norbornene-2,3-dicarboxylic acid anhydride.[8]

-

Ozonolysis: The intermediate product (0.96 mol) is dissolved in a mixture of acetic acid and distilled water. Ozone gas is bubbled through the solution at 0°C for approximately 6 hours until the starting material is consumed (monitored by TLC).[8]

-

Oxidation & Hydrolysis: Hydrogen peroxide is used to oxidize the ozonide, which subsequently hydrolyzes to yield this compound.[8]

-

Dehydration (Optional): To obtain the dianhydride, acetic anhydride is used as a dehydrating agent for a final ring-closing step.[8]

Purification and Analysis

The purification strategy for CPTCA depends on the synthetic route and impurities.[4] As a polycarboxylic acid, recrystallization from suitable solvents is a common method. The purity is critical for applications like Metal-Organic Framework (MOF) synthesis, where impurities can hinder the formation of crystalline structures.[4]

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirming the stereochemistry of the isomers.[6][9] The number of signals in the ¹³C NMR spectrum can help distinguish between different stereoisomers.[7]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the carboxylic acid functional groups (O-H and C=O stretches).[6]

Applications in Research and Development

The multifunctional nature of CPTCA makes it a valuable scaffold in both materials science and medicinal chemistry.

Polymer Synthesis

CPTCA, typically in its dianhydride form, is a key monomer for the synthesis of high-performance polymers like polyimides.[4][8] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The non-planar cyclopentane ring in the polymer backbone can improve the solubility and processing characteristics of the resulting polyimides.[4] These materials are widely used in microelectronics, liquid crystal displays, and as electrical insulation materials.[8]

Metal-Organic Frameworks (MOFs)

CPTCA serves as an organic linker in the design of MOFs.[4] The carboxylate groups coordinate with metal ions to create stable, porous, three-dimensional structures. The inherent flexibility and potential for chirality in the CPTCA molecule allow for the creation of diverse and complex network topologies. These MOF materials are heavily researched for applications in gas storage, chemical separations, and catalysis.[4]

Drug Development

Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives in drug discovery. Specifically, they have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics.[10]

Mechanism of Action: The NaV1.7 channel is a crucial component in the transmission of pain signals in the peripheral nervous system. By inhibiting this channel, CPTCA derivatives can block the propagation of pain signals, leading to an analgesic effect. The development of selective inhibitors is critical to avoid off-target effects on other sodium channels, such as NaV1.5, which is vital for cardiac function.[10] Studies have shown that novel cyclopentane carboxylic acid compounds exhibit high potency for NaV1.7 and robust efficacy in preclinical models of pain.[10]

Conclusion

This compound is a molecule of significant interest due to its unique structural features and chemical versatility. Its role as a monomer in advanced polymers and as a linker in MOFs is well-established. Furthermore, the emergence of its derivatives as potent and selective NaV1.7 inhibitors opens promising avenues for the development of novel analgesics. The continued exploration of its various stereoisomers and their unique properties will undoubtedly lead to further innovations in both materials science and medicine.

References

- 1. chembk.com [chembk.com]

- 2. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 3724-52-5 | Benchchem [benchchem.com]

- 5. Cyclopentane-1,2,3,4-tetracarboxylate | C9H6O8-4 | CID 19902011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]

- 8. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]

- 9. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID(3786-91-2) 1H NMR spectrum [chemicalbook.com]

- 10. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile scaffold with significant potential in medicinal chemistry and materials science. This document details the structural diversity of the isomers, their synthesis and separation, and explores their potential biological applications.

Stereoisomerism of this compound

This compound possesses four chiral centers at carbons 1, 2, 3, and 4 of the cyclopentane ring. This structural feature gives rise to a number of stereoisomers, which can be broadly categorized into meso compounds and enantiomeric pairs. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclopentane ring dictates the overall symmetry and chirality of each isomer.

The cyclopentane ring itself is not planar and typically adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to alleviate torsional strain. This conformational flexibility can influence the relative orientation of the carboxylic acid groups and the overall shape of the molecule.

Based on the relative orientations (cis/trans) of the carboxylic acid groups, a total of eight possible stereoisomers can be identified. These consist of four meso compounds (achiral due to an internal plane of symmetry) and two pairs of enantiomers (chiral, non-superimposable mirror images).

A key characteristic for distinguishing these isomers is their symmetry. For instance, a stereoisomer that is chiral will not have a plane of symmetry, leading to a unique set of signals in its 13C NMR spectrum. One such chiral isomer, with the configuration (1R,2S,3R,4S), exhibits five distinct resonances in its 13C NMR spectrum, corresponding to the four methine carbons and the single methylene carbon of the cyclopentane ring.[1] This particular isomer is also capable of forming a bis-anhydride due to the cis relationship between adjacent carboxylic acid groups (1,2 and 3,4).[1]

The different stereoisomers are systematically named using the cis/trans nomenclature or the R/S system to define the absolute configuration at each chiral center.

Table 1: Stereoisomers of this compound

| Isomer Name/Configuration | Structure (Schematic) | Chirality | Key Features |

| all-cis (rel-1R,2R,3S,4S) | All COOH groups on the same side of the ring | Meso | Possesses a plane of symmetry. |

| cis,cis,trans | Three COOH groups on one side, one on the other | Chiral (Enantiomeric Pair) | |

| cis,trans,cis | Two adjacent COOH groups on one side, the other two on the opposite side | Meso | Possesses a plane of symmetry. |

| cis,trans,trans | Two adjacent COOH groups on one side, the other two on opposite sides and trans to each other | Chiral (Enantiomeric Pair) | |

| trans,cis,trans | COOH groups at C1/C3 and C2/C4 are cis to each other, but trans between the pairs | Meso | Possesses a plane of symmetry. |

| all-trans | All COOH groups are on opposite sides of the ring in an alternating fashion | Meso | Possesses a center of symmetry. |

Note: This table provides a simplified representation. The actual number of unique isomers needs to be determined by careful analysis of all possible cis/trans arrangements and their resulting symmetry.

Synthesis and Separation of Isomers

The synthesis of this compound and its dianhydride often yields a mixture of stereoisomers. The specific isomer distribution can be influenced by the reaction conditions and starting materials.

Synthetic Approaches

A common synthetic route to the dianhydride involves a Diels-Alder reaction between maleic anhydride and cyclopentadiene, followed by oxidation. This method, however, does not typically yield a single stereoisomer.

The synthesis of specific, individual stereoisomers often requires stereocontrolled synthetic strategies. One such approach involves the use of chiral auxiliaries or catalysts to direct the formation of a desired stereochemistry. For example, the asymmetric synthesis of all four stereoisomers of a related compound, 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, has been achieved using a chiral glycine equivalent.[2] While not directly applicable to the tetracarboxylic acid, this demonstrates the feasibility of stereoselective synthesis in cyclopentane systems.

Separation of Isomers

The separation of the resulting mixture of stereoisomers is a critical step in obtaining pure compounds for further study and application. Due to their different physical and chemical properties, diastereomers can be separated using conventional chromatographic techniques.

Experimental Protocol: Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)

A general approach for the separation of diastereomeric mixtures of this compound esters is as follows:

-

Esterification: The mixture of carboxylic acid isomers is first converted to their corresponding methyl or ethyl esters. This is typically achieved by refluxing the acid mixture in the respective alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid). The esterification improves the solubility of the compounds in organic solvents and enhances their separability on standard chromatography columns.

-

Chromatographic Separation: The resulting mixture of diastereomeric esters is then separated by HPLC.

-

Stationary Phase: A normal-phase silica gel column is often effective for separating diastereomers.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is used as the mobile phase. The optimal solvent ratio is determined empirically to achieve the best separation.

-

Detection: The separated esters can be detected using a UV detector, typically at a wavelength around 210 nm.

-

-

Hydrolysis: Once the individual diastereomeric esters are isolated, they can be hydrolyzed back to the corresponding pure carboxylic acid isomers by treatment with an aqueous base (e.g., sodium hydroxide) followed by acidification.

Chiral chromatography techniques, such as HPLC with a chiral stationary phase, are required for the separation of enantiomeric pairs.

Physicochemical Properties

The different spatial arrangements of the carboxylic acid groups in the various isomers of this compound lead to differences in their physical and chemical properties, such as melting point, solubility, and pKa values.

Table 2: Physicochemical Data for Selected Isomers

| Property | rel-(1R,2R,3S,4S)-Isomer | General Racemic Mixture |

| Molecular Formula | C9H10O8 | C9H10O8 |

| Molecular Weight | 246.17 g/mol [3] | 246.17 g/mol |

| Appearance | Powder | Data not available |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| 13C NMR (DMSO-d6) | Data available for the cis,cis,cis,cis isomer acid chloride.[3] | Data not available |

| IR (KBr) | Data available[3] | Data not available |

Note: Comprehensive and comparative quantitative data for all individual isomers is currently limited in the publicly available literature.

Biological Activity and Drug Development Potential

While this compound itself is primarily utilized as a chemical building block, its derivatives hold potential in the field of drug development. The rigid and well-defined three-dimensional structure of the cyclopentane scaffold makes it an attractive template for the design of constrained ligands that can interact with biological targets with high specificity.

One area of interest is the use of cyclopentane derivatives as bioisosteres for other functional groups. For instance, cyclopentane-1,2-dione has been evaluated as a potential bioisostere for the carboxylic acid functional group in the design of thromboxane A2 prostanoid (TP) receptor antagonists.[4]

The stereochemistry of cyclopentane-based molecules can be critical for their biological activity. Different stereoisomers can exhibit vastly different binding affinities and efficacies towards a biological target. Therefore, the ability to synthesize and isolate pure stereoisomers of this compound is crucial for exploring their full potential in medicinal chemistry.

Currently, there is limited direct evidence of the biological activity of this compound isomers in specific signaling pathways. However, the structural analogy to other biologically active cyclopentane derivatives suggests that these compounds could be explored as scaffolds for the development of novel therapeutic agents.

Visualizations

Logical Relationship of Isomer Types

Caption: Classification of stereoisomers.

Experimental Workflow for Isomer Separation

Caption: Workflow for isomer separation.

Conclusion

The stereoisomers of this compound represent a fascinating and underexplored area of chemical space. Their rigid, polyfunctional nature makes them valuable building blocks for a variety of applications, from materials science to drug discovery. A thorough understanding of the stereochemical diversity of these isomers, coupled with robust methods for their synthesis and separation, is essential for unlocking their full potential. Further research into the biological activities of the individual, pure stereoisomers is warranted and could lead to the development of novel therapeutic agents with improved specificity and efficacy.

References

- 1. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]

- 2. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 3. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile scaffold in organic chemistry with emerging applications in medicinal chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis, and insights into its analytical characterization.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 246.17 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₀O₈ | [2][4][5][6][7] |

| CAS Number | 3724-52-5 | [5] |

| Melting Point | 192 °C (for cis,cis,cis,cis-isomer) | [4] |

| Boiling Point | 349.17 °C (rough estimate) | [4] |

| Density | 1.4898 (rough estimate) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common and effective method involves the Diels-Alder reaction between maleic anhydride and cyclopentadiene to form an intermediate, 5-norbornene-2,3-dicarboxylic acid anhydride. This intermediate is then subjected to ozonolysis, hydrolysis, and oxidation to yield the target tetracarboxylic acid.[1] The dianhydride of the title compound is often the final target in many reported syntheses.

Detailed Experimental Protocol for the Synthesis of this compound Intermediate

This protocol is adapted from a method for the preparation of the corresponding dianhydride.

Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic acid anhydride

-

In a suitable reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.

-

Cool the solution to a low temperature (-10 °C).

-

Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise to the solution while maintaining the reaction temperature at -10 °C.

-

Observe the precipitation of white crystals as the reaction proceeds.

-

After the addition of cyclopentadiene is complete, continue the reaction until completion.

-

Filter the reaction mixture to collect the white solid product.

-

Dry the product under vacuum to yield 5-norbornene-2,3-dicarboxylic acid anhydride. A typical yield is around 96%.[1]

Step 2: Ozonolysis and Oxidation to this compound

-

In a bubble reactor, dissolve 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00 g of acetic acid and 160.00 g of distilled water.

-

Cool the solution to 0 °C.

-

Bubble ozone gas continuously through the solution from the bottom of the reactor, maintaining the temperature at 0 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 6 hours, indicated by the complete consumption of the starting material.[1]

-

The resulting crude product, this compound, can be used directly in the next step without extensive purification or can be isolated and purified as needed for other applications.

The following diagram illustrates the workflow for the synthesis of the this compound intermediate.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are crucial for research and development. Various spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the presence of carboxylic acid protons. Spectral data for cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic acid is available.[2][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the broad O-H stretch of the carboxylic acids and the C=O stretch.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are valuable for assessing the purity of the compound and for monitoring reaction progress.[8]

The logical relationship for the analytical characterization process is depicted in the diagram below.

Relevance in Drug Development

While this compound itself is primarily a research chemical, its derivatives have shown significant potential in drug discovery. Specifically, cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the development of novel analgesics for pain management.[9] The rigid cyclopentane scaffold allows for the precise spatial orientation of functional groups, which is critical for high-affinity binding to biological targets.

The general signaling pathway involving NaV1.7 inhibition is illustrated below.

This technical guide provides foundational knowledge on this compound for researchers and professionals in the pharmaceutical and chemical industries. The provided data and protocols can serve as a valuable resource for the synthesis, characterization, and exploration of this compound and its derivatives in various scientific applications.

References

- 1. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]

- 2. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID | 3786-91-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 3786-91-2 [matrix-fine-chemicals.com]

- 7. This compound | 3724-52-5 | Benchchem [benchchem.com]

- 8. 3786-91-2|this compound|BLD Pharm [bldpharm.com]

- 9. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) is a versatile polycarboxylic acid that serves as a critical building block in the synthesis of advanced materials. Its unique stereochemistry and the reactivity of its four carboxylic acid groups make it a valuable component in the creation of high-performance polyimides and functional metal-organic frameworks (MOFs). This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and key applications of CPTA, with a particular focus on its role in materials science and its potential, though less explored, relevance to drug development. Detailed experimental protocols for the synthesis of CPTA derivatives are provided, alongside a quantitative summary of its properties.

Introduction

This compound is a saturated alicyclic compound characterized by a five-membered ring substituted with four carboxyl groups. The spatial arrangement of these functional groups can lead to various stereoisomers, each imparting distinct properties to the resulting materials.[1] The primary significance of CPTA in organic chemistry lies in its role as a polycarboxylic scaffold.[2] The four carboxylic acid groups are reactive sites for a variety of chemical transformations, including esterification, amidation, and the formation of anhydrides, making it a pivotal component in the construction of larger, more complex molecules.[2]

Physicochemical Properties

The properties of this compound are summarized in the table below. These properties are crucial for its application in various synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₈ | [3] |

| Molecular Weight | 246.17 g/mol | [3] |

| Melting Point | 192 °C | [3] |

| Boiling Point | 349.17 °C (rough estimate) | [3] |

| Density | 1.4898 g/cm³ (rough estimate) | [3] |

| pKa | 3.44 ± 0.70 (Predicted) | [3] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | [3] |

Synthesis of this compound and its Derivatives

The synthesis of CPTA can be challenging due to the need to control the stereochemistry of the four carboxylic acid groups. One common approach involves the oxidation of a suitable cyclopentane precursor. The dianhydride form of CPTA is a key monomer in the synthesis of polyimides, while the acid itself is used as an organic linker in the production of Metal-Organic Frameworks (MOFs).[2]

Synthesis of Cobalt-based Metal-Organic Framework (Co-CPTA MOF)

A notable application of CPTA is in the synthesis of cobalt-based MOFs, which have shown promise as electrode materials for supercapacitors.[4][5]

The following protocol is adapted from the synthesis of Co-CPTC(MOF) as described in the literature.[4][6]

-

Ligand Solution Preparation: Dissolve 61.54 mg (0.25 mmol) of 1,2,3,4-cyclopentane-tetracarboxylic acid in 4 mL of a 50:50 (v/v) mixture of methanol (MeOH) and dimethylformamide (DMF).[4]

-

pH Adjustment: Adjust the pH of the ligand solution to 6.0 using 0.1 M NaOH.[4][6]

-

Metal Salt Solution Preparation: Dissolve 145.5 mg (0.5 mmol) of cobalt nitrate hexahydrate in 2 mL of a 50:50 (v/v) solution of MeOH and DMF.[4][6]

-

Sonication: Mix the ligand and metal salt solutions and sonicate the mixture for 30 minutes at a frequency of 23 kHz and an amplitude of 15 microns.[4][6]

-

Product Formation: A reddish-violet powder will form as the mixture cools to room temperature.[4][6]

-

Washing and Drying: The final product is washed with a 50:50 (v/v) mixture of MeOH and DMF and then air-dried.[4]

Applications in Materials Science

The unique structural features of CPTA and its derivatives make them highly valuable in the field of materials science, particularly in the development of polyimides and MOFs.

Polyimides

Polyimides derived from cycloaliphatic dianhydrides, such as the dianhydride of CPTA, exhibit several desirable properties, including high thermal stability, excellent mechanical strength, and good solubility in organic solvents.[2][7] The non-planar, flexible nature of the cyclopentane ring can influence the solubility and processing characteristics of the resulting polyimides.[2] Polyimides based on cycloaliphatic monomers often exhibit superior optical transparency compared to their aromatic counterparts.[7]

| Property of Cycloaliphatic Polyimides | General Characteristics | Reference |

| Thermal Stability | High, with degradation temperatures often above 400 °C. | [8] |

| Glass Transition Temperature (Tg) | High, can be above 270 °C. | [8] |

| Solubility | Generally soluble in common organic solvents. | [8] |

| Optical Transparency | Superior to aromatic polyimides. | [7] |

| Molecular Weight (Mn) | Can range from 39,000 to 70,000 Da. | [8] |

Metal-Organic Frameworks (MOFs)

CPTA is an excellent organic linker for the synthesis of MOFs. The carboxylate groups can coordinate with various metal ions to form stable, porous, three-dimensional structures.[2] The flexibility of the cyclopentane ring allows for the formation of diverse network topologies.[2] MOFs synthesized with CPTA have potential applications in gas storage, separation, and catalysis.[2] A recent study highlighted the use of a cobalt-based MOF with CPTA as a linker for hybrid supercapacitors, demonstrating a specific capacity of 100.3 C g⁻¹ and an energy density of 23 W h kg⁻¹.[4][5]

Relevance to Drug Development

While direct applications of this compound in drug development are not extensively documented, the broader class of cyclopentane carboxylic acids has shown significant biological activity. For instance, certain γ-arylated cycloalkane carboxylic acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[9] Furthermore, cyclopentane-1,2-diones have been investigated as potential bio-isosteres for the carboxylic acid functional group in drug design.[10] This suggests that derivatives of CPTA could be explored for their potential biological activities. The polycarboxylic nature of CPTA might be leveraged to create multivalent ligands or to improve the pharmacokinetic properties of drug candidates.

Conclusion

This compound is a fundamentally important building block in materials chemistry. Its utility in the synthesis of high-performance polyimides and functional MOFs is well-established, with applications ranging from advanced electronics to energy storage. While its direct role in drug development is less clear, the biological activities of related cyclopentane derivatives suggest that CPTA could be a valuable scaffold for the design of novel therapeutic agents. Further research into the biological evaluation of CPTA and its derivatives is warranted to fully explore its potential in the pharmaceutical sciences.

References

- 1. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]

- 2. This compound | 3724-52-5 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cyclopentane-1,2,3,4-tetracarboxylic Acid: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cyclopentane-1,2,3,4-tetracarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the key spectral features of the molecule and the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for a stereoisomer of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid reveals the chemical environment of the protons in the molecule. The spectrum was recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| 12.1 | singlet | 4H | Carboxylic acid protons (-COOH) | |

| 3.329 | multiplet | Cyclopentane ring protons | ||

| 2.963 | multiplet | Cyclopentane ring protons | J(C,D) = 12.0 | |

| 2.406 | multiplet | Cyclopentane ring protons | J(C,E) = 7.3 | |

| 2.030 | multiplet | Cyclopentane ring protons | J(D,E) = -12.6 |

¹³C NMR Spectral Data

The ¹³C NMR data presented below is for the corresponding acid chloride (cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid chloride) and serves as an estimation for the tetracarboxylic acid. The spectrum was obtained in deuterated chloroform (CDCl₃).[2] The presence of five distinct signals in the ¹³C NMR spectrum for certain stereoisomers indicates that all the ring carbons are non-equivalent, which can occur in chiral isomers lacking a plane of symmetry.

| Chemical Shift (δ) ppm | Assignment |

| 169.34–171.49 | Carbonyl carbons (-COCl) |

| 55.05–58.75 | Methine carbons on the cyclopentane ring (-CH) |

| 25.92 | Methylene carbon on the cyclopentane ring (-CH₂) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid and the cyclopentane ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretching of the carboxylic acid |

| ~2900 | Medium | C-H stretching of the cyclopentane ring |

| 1710-1760 | Strong | C=O stretching of the carboxylic acid |

| ~1460 | Medium | C-H bending of the cyclopentane ring |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Weigh approximately 5-25 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d6.

-

NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation : The data presented was acquired on a 400 MHz NMR spectrometer.[1]

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is shimmed to ensure homogeneity. A standard one-dimensional proton NMR experiment is then performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

-

Referencing : The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol

For solid samples like this compound, several methods can be employed to obtain an IR spectrum.

-

Sample Grinding : Grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Pressing : Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[3]

-

Spectral Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Sample Dissolution : Dissolve a small amount (around 50 mg) of the solid in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition : Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Spectral Acquisition : Place the salt plate in the spectrometer's sample holder and obtain the IR spectrum.

Workflow and Data Interpretation Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in interpreting the spectral data.

Caption: General workflow for spectroscopic analysis.

Caption: Logic for interpreting spectroscopic data.

References

An In-depth Technical Guide to the Thermal Properties of Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of cyclopentane-1,2,3,4-tetracarboxylic acid. The information is curated for professionals in research and development who require precise data and methodologies for material characterization.

Core Thermal Properties

This compound (CPTA) is a polycarboxylic acid with significant applications in the synthesis of polymers and metal-organic frameworks.[1] Its thermal behavior is a critical determinant of its processing and end-use performance.

Table 1: Quantitative Thermal Data for this compound

| Thermal Property | Value | Notes |

| Melting Point | ~192 °C | |

| Boiling Point | ~495.6 °C | Predicted value |

| Decomposition Temperature | ~179 °C | Approximate, may vary with heating rate |

Note: The boiling point is a predicted value and decomposition may occur before boiling under standard atmospheric conditions.

Experimental Protocols for Thermal Analysis

Precise characterization of the thermal properties of this compound can be achieved through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA is employed to determine the thermal stability and decomposition profile of the material.[2][3][4]

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for standard analysis. Slower or faster rates can be used to study the kinetics of decomposition.

-

Temperature Range: The experiment should be run from ambient temperature to a temperature above the final decomposition, typically up to 600 °C.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).

2.2. Differential Scanning Calorimetry (DSC) for Melting Point and Specific Heat Capacity

DSC is utilized to measure the melting point, enthalpy of fusion, and specific heat capacity of this compound.[5][6][7][8][9]

-

Instrumentation: A calibrated differential scanning calorimeter is necessary.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Protocol for Melting Point Determination:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Program:

-

Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 220 °C).

-

-

-

Data Analysis for Melting Point: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

Experimental Protocol for Specific Heat Capacity (Cp) Determination (ASTM E1269): [6][7][8]

-

Instrumentation and Calibration: A calibrated DSC is required. A sapphire standard with a known specific heat capacity is used for calibration.

-

Three-Scan Method:

-

Baseline Scan: An initial scan is performed with empty sample and reference pans to establish the baseline heat flow.

-

Standard Scan: A scan is performed with a sapphire standard of known mass in the sample pan.

-

Sample Scan: A scan is performed with the this compound sample of known mass.

-

-

Experimental Conditions for Each Scan:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at the starting temperature (e.g., 25 °C) for at least 4 minutes.

-

Heat at a steady rate (e.g., 20 °C/min) through the desired temperature range.

-

-

-

-

Data Analysis for Specific Heat Capacity: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the sample, standard, and baseline scans at a given temperature.

Visualization of Experimental Workflow

The logical flow of the thermal analysis process for this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

References

- 1. This compound | 3724-52-5 | Benchchem [benchchem.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. etamu.edu [etamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. mse.ucr.edu [mse.ucr.edu]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Reactivity of Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,2,3,4-tetracarboxylic acid is a versatile polycarboxylic acid that serves as a crucial building block in various fields of chemical synthesis, from materials science to medicinal chemistry. Its rigid, yet conformationally flexible cyclopentane core, adorned with four carboxylic acid groups, provides a unique scaffold for the construction of complex molecular architectures. This guide delves into the core chemical reactivity of this compound, presenting a comprehensive overview of its synthesis, key reactions, and applications. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.

Introduction

This compound, in its various stereoisomeric forms, is a significant organic compound whose utility stems from its dense functionalization. The four carboxylic acid groups are the primary sites of chemical reactivity, enabling a wide range of transformations including esterification, amidation, and the formation of anhydrides.[1] These reactions allow for the synthesis of a diverse array of derivatives with tailored properties. One of the most prominent applications of this molecule is as an organic linker in the creation of Metal-Organic Frameworks (MOFs), where its multidentate nature facilitates the formation of robust, porous, three-dimensional structures.[2] While direct applications in drug development are not extensively documented, its derivatives, such as various cyclopentane carboxylic acids, have been explored as potent and selective inhibitors of biological targets like NaV1.7.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound and its derivatives is essential for its application in synthesis and materials design.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H10O8 | [1][3] |

| Molecular Weight | 246.17 g/mol | [1] |

| Melting Point | 192 °C | |

| pKa | 3.44 ± 0.70 (Predicted) | |

| Solubility | Low solubility in water, soluble in organic solvents like ethanol and dimethylformamide. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.

| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| cis,cis,cis,cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride | 2.68–2.73, 3.68–3.77 (q, 2H, −CH2), 3.97–4.0 (d, 2H, −HC=O), 4.26–4.30 (t, 2H, −HC=O) | 25.92, 55.05–58.75, 169.34–171.49 | Not specified |

| This compound | Spectra available, specific peaks not detailed in search results. | Spectra available, specific peaks not detailed in search results. | Spectra available, specific peaks not detailed in search results. |

Core Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the chemistry of its four carboxylic acid groups. These groups can undergo a variety of transformations to yield a rich diversity of derivatives.

Anhydride Formation

The proximate arrangement of the carboxylic acid groups on the cyclopentane ring facilitates intramolecular cyclization to form dianhydrides upon heating or treatment with a dehydrating agent like acetic anhydride.[4] This is a key reaction, as the resulting dianhydride is a common starting material for the synthesis of polyimides and other polymers.

Esterification

The carboxylic acid functionalities can be readily converted to esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst.[5] Due to the presence of four carboxylic acid groups, a mixture of mono-, di-, tri-, and tetra-esters can be obtained, with the degree of esterification controllable by the reaction conditions and stoichiometry of the alcohol.[1]

Amidation

Amide derivatives can be synthesized by reacting this compound with amines. This reaction typically requires the activation of the carboxylic acid groups, for example, by converting them to acid chlorides, or by using coupling agents to facilitate the amide bond formation.

Metal-Organic Framework (MOF) Synthesis

As a multidentate linker, this compound is an excellent candidate for the construction of MOFs.[2] The carboxylate groups coordinate with metal ions to form extended, crystalline networks with potential applications in gas storage, separation, and catalysis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its key derivatives.

Synthesis of this compound dianhydride

This protocol is adapted from a patented procedure and involves a multi-step synthesis starting from maleic anhydride and cyclopentadiene.[4]

Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic acid anhydride

-

In a reactor, dissolve 98.00g (1.00 mol) of maleic anhydride in 300.00g of ethyl acetate.

-

Cool the solution to a low temperature (e.g., -10°C).

-

Slowly add 72.71g (1.10 mol) of cyclopentadiene dropwise while maintaining the low temperature.

-

White crystals will precipitate during the reaction.

-

After the addition is complete, filter the mixture and dry the solid under vacuum to obtain 5-norbornene-2,3-dicarboxylic acid anhydride.

-

Yield: 157.60 g (96.10%) at -10°C; 156.35 g (95.24%) at 0°C; 153.31 g (93.48%) at 10°C.[4]

-

Step 2: Ozonolysis and Oxidation to this compound

-

In a bubble reactor, dissolve 157.60g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in 800.00g of acetic acid and 160.00g of distilled water.

-

Cool the solution to 0°C and continuously feed ozone gas into the bottom of the reactor.

-

Maintain the reaction temperature at 0°C for 6 hours, monitoring the reaction progress by TLC until the starting material is completely consumed.

-

The crude product is then treated with an oxidizing agent such as hydrogen peroxide to yield this compound.

Step 3: Dehydration to this compound dianhydride

-

The crude this compound is treated with a dehydrating agent such as acetic anhydride.

-

The mixture is heated to induce dehydration and ring closure, forming the target dianhydride.

General Protocol for Fischer Esterification

This is a general procedure for the esterification of carboxylic acids that can be adapted for this compound.

-

In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., methanol for the tetramethyl ester).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for a specified period, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

The residue is then worked up, typically by dissolving in an organic solvent, washing with a basic solution to remove unreacted acid, and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated to yield the crude ester.

-

The crude product can be purified by column chromatography or distillation.

Experimental and Logical Workflows

The synthesis and derivatization of this compound can be visualized as a multi-step workflow.

Caption: Synthetic workflow for this compound and its key derivatives.

Conclusion

This compound is a highly functionalized and versatile molecule with significant potential in organic synthesis and materials science. Its ability to be transformed into a variety of derivatives, including anhydrides, esters, and amides, makes it a valuable scaffold for creating complex molecular structures. The use of this acid as a linker in the synthesis of Metal-Organic Frameworks is a particularly promising area of research. This guide has provided a comprehensive overview of its chemical reactivity, supported by detailed experimental protocols and data, to serve as a valuable resource for researchers in the field. Further exploration into the applications of its derivatives, particularly in the context of medicinal chemistry and drug development, is warranted.

References

- 1. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]

- 3. Cyclopentane-1,2,3,4-tetracarboxylate | C9H6O8-4 | CID 19902011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for Cyclopentane-1,2,3,4-tetracarboxylic Acid in Polymer Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2,3,4-tetracarboxylic acid, and more commonly its dianhydride derivative (CPDA), is a cycloaliphatic monomer that has garnered significant interest in the field of polymer chemistry. Its unique non-planar and flexible five-membered ring structure imparts a range of desirable properties to the resulting polymers, particularly polyimides. These properties include excellent thermal stability, high transparency, good solubility in organic solvents, and low dielectric constants, making them suitable for advanced applications in microelectronics, aerospace, and specialty coatings.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound and its dianhydride in polymer synthesis.

I. Applications in High-Performance Polyimides

Polyimides synthesized from CPDA exhibit a unique combination of properties that make them superior to conventional aromatic polyimides in certain applications. The incorporation of the alicyclic cyclopentane unit disrupts the charge-transfer complex formation that is common in aromatic polyimides, leading to colorless and transparent films.[1] Furthermore, the flexible nature of the cyclopentane ring can enhance the solubility and processability of the polyimides.[1]

A. Low-Dielectric Constant Materials for Microelectronics

The ever-increasing demand for faster and more efficient electronic devices necessitates the development of insulating materials with low dielectric constants (low-κ) to reduce signal delay, power consumption, and crosstalk. Polyimides derived from CPDA are excellent candidates for these applications. The introduction of the bulky, non-polar alicyclic structure of CPDA into the polymer backbone increases the free volume and reduces the overall polarizability of the polymer chain, leading to a significant decrease in the dielectric constant.

B. Optically Transparent Films

The absence of strong chromophoric groups and the prevention of inter-chain charge-transfer complex formation make polyimides based on CPDA highly transparent to visible light.[1] This property is highly desirable for applications such as flexible displays, optical sensors, and protective coatings for optical components.

C. Enhanced Solubility and Processability

A major challenge with many high-performance aromatic polyimides is their poor solubility, which limits their processability. The non-planar and flexible structure of the cyclopentane ring in CPDA-based polyimides disrupts the chain packing and reduces intermolecular interactions, leading to improved solubility in a wider range of organic solvents.[1] This allows for easier processing via solution-casting techniques to form thin films and coatings.

II. Quantitative Data on Polymer Properties

The properties of polyimides derived from alicyclic dianhydrides, including those analogous to CPDA, are summarized in the tables below. These tables provide a comparative overview of their thermal, mechanical, and electrical properties.

Table 1: Thermal Properties of Polyimides Derived from Alicyclic Dianhydrides

| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight-Loss Temperature (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |

| CpODA¹ | 3,4'-DDE | >330 | >450 | 17-57 |

| CpODA¹ | Various Aromatic Diamines | >330 | 475-501 | 17-57 |

| H-PMDA² | TFMB | >300 | - | <20 |

| CBDA³ | TFMB | >300 | - | ~21 |

¹CpODA: Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (an analogous alicyclic dianhydride)[3] ²H-PMDA: Hydrogenated pyromellitic dianhydride[4] ³CBDA: 1,2,3,4-cyclobutanetetracarboxylic dianhydride[4]

Table 2: Mechanical and Electrical Properties of Polyimides Derived from Alicyclic Dianhydrides

| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) |

| CpODA¹ | 3,4'-DDE | - | - | - |

| H-PMDA² | TFMB | - | - | <3.0 |

| CBDA³ | TFMB | - | - | ~2.6 |

| BTDA/DOCDA⁴ | DDM | - | - | 2.83-3.14 |

¹CpODA: Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride[3] ²H-PMDA: Hydrogenated pyromellitic dianhydride[4] ³CBDA: 1,2,3,4-cyclobutanetetracarboxylic dianhydride[4] ⁴BTDA/DOCDA: Benzophenone tetracarboxylic dianhydride / 5-[2,5-(dioxotetrahydrofuryl)]-3-methyl-3-cyclohexen-1,2-dicarboxylic anhydride copolymer[5]

III. Experimental Protocols

A. Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride (CPDA)

A representative synthesis of a trans,trans,trans-1,2,3,4-cyclopentane-tetracarboxylic acid is provided in a patent, which can be subsequently converted to the dianhydride.[1] The final step of converting the tetracarboxylic acid to the dianhydride typically involves dehydration using acetic anhydride.

B. General Protocol for the Synthesis of Polyimides from CPDA

The synthesis of polyimides from CPDA is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to the final polyimide.

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The concentration of the solution is typically between 10-20 wt%.

-

Once the diamine is completely dissolved, slowly add an equimolar amount of solid cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CPDA) to the solution in portions to control the exothermic reaction.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

Step 2: Imidization to Polyimide

The conversion of the PAA to the polyimide can be achieved through thermal or chemical imidization.

-

Thermal Imidization:

-

Cast the viscous PAA solution onto a clean glass substrate using a doctor blade to form a thin film of uniform thickness.

-

Place the coated substrate in a vacuum oven and heat it according to a staged curing cycle. A typical cycle might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization.

-

After cooling to room temperature, the polyimide film can be carefully peeled off from the glass substrate.

-

-

Chemical Imidization:

-

To the PAA solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), in a molar ratio of approximately 2:1 with respect to the repeating unit of the PAA.

-

Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-80°C) for several hours.

-

The resulting polyimide can be isolated by precipitation in a non-solvent like methanol or water, followed by filtration and drying.

-

IV. Visualizations

Diagram 1: Two-Step Polyimide Synthesis Workflow

Caption: Workflow for the two-step synthesis of polyimides from CPDA.

Diagram 2: Structure-Property Relationship

Caption: Relationship between CPDA's structure and polymer properties.

V. Applications in Polyester Synthesis

While the primary application of this compound in polymer chemistry is in the synthesis of polyimides, it can also be used as a tetra-functional monomer in the preparation of polyesters. The four carboxylic acid groups can react with diols to form crosslinked or branched polyester networks. These materials could find applications as thermosetting resins, coatings, and adhesives. However, detailed experimental protocols and extensive property data for polyesters derived specifically from this compound are not as readily available in the literature as for polyimides. The general principles of polyesterification, involving the reaction of the tetracarboxylic acid with a diol at elevated temperatures with the removal of water, would apply.[6]

Disclaimer: The provided protocols are general guidelines and may require optimization for specific diamines, solvents, and desired polymer properties. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. US8658743B2 - Cage-shaped cyclopentanoic dianhydride, method for production thereof, and polyimide - Google Patents [patents.google.com]

- 2. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of Metal-Organic Frameworks (MOFs) using cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) as an organic linker. These materials are of significant interest for applications in drug delivery, catalysis, and gas storage due to their tunable porosity and high surface area.

Introduction to CPTA-based MOFs

This compound is a flexible and versatile ligand for the construction of MOFs. Its four carboxylic acid groups can coordinate with metal ions in various orientations, leading to diverse and novel three-dimensional frameworks.[1] The use of CPTA allows for the synthesis of MOFs with unique structural and functional properties, which are being explored for a range of applications, including their potential as nanocarriers for drug delivery systems.[2][3][4][5]

Experimental Protocols

This section details the hydrothermal synthesis of MOFs using CPTA with different metal precursors. Hydrothermal synthesis is a common method for growing crystalline MOFs.[6]

Protocol 1: Synthesis of a Cobalt-based MOF (Co-CPTA)

This protocol is based on the synthesis of a cobalt-based MOF for electrochemical applications, which can be adapted for drug delivery studies.[1]

Materials:

-

This compound (H₄CPTA)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave (25 mL)

-

Oven

-

Centrifuge

-

Vacuum drying oven

Procedure:

-

In a 25 mL Teflon-lined autoclave, dissolve 0.5 mmol of this compound in a solvent mixture of 10 mL of DMF and 5 mL of ethanol.

-

In a separate vial, dissolve 1.0 mmol of CoCl₂·6H₂O in 5 mL of deionized water.

-

Add the cobalt solution to the ligand solution dropwise while stirring.

-

Seal the autoclave and heat it in an oven at 120°C for 72 hours.

-

After cooling to room temperature, the resulting crystalline product is collected by centrifugation.

-

The product is washed three times with fresh DMF and then three times with ethanol to remove unreacted starting materials.

-

The final product is dried in a vacuum oven at 80°C for 12 hours.

Protocol 2: Synthesis of Manganese and Cadmium-based Coordination Polymers

This protocol is adapted from the synthesis of novel coordination polymers with potential applications in various fields.[7]

Materials:

-

(1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid ((1S,2S,3R,4R)-H₄cptc)

-

Manganese(II) chloride (MnCl₂) or Cadmium(II) chloride (CdCl₂)

-

Deionized water

-

(Optional) Co-ligands such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen)

Equipment:

-

Teflon-lined stainless steel autoclave (20 mL)

-

Oven

-

Filtration apparatus

Procedure:

-

A mixture of the metal salt (MnCl₂ or CdCl₂, 0.1 mmol) and (1S,2S,3R,4R)-H₄cptc (0.1 mmol) is prepared.

-

(Optional) For mixed-ligand systems, a co-ligand like 2,2'-bipyridine or 1,10-phenanthroline (0.1 mmol) can be added to the mixture.

-

The mixture is dissolved in 10 mL of deionized water in a 20 mL Teflon-lined autoclave.

-

The autoclave is sealed and heated to 160°C for 3 days.

-

After slow cooling to room temperature, colored crystals are obtained.

-

The crystals are isolated by filtration, washed with deionized water, and air-dried.

Data Presentation

The following table summarizes the synthesis conditions for the described CPTA-based MOFs.

| MOF Designation | Metal Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Reference |

| Co-CPTA | CoCl₂·6H₂O | H₄CPTA | DMF/EtOH/H₂O | 120 | 72 | [1] |

| Mn-CPTA | MnCl₂ | (1S,2S,3R,4R)-H₄cptc | H₂O | 160 | 72 | [7] |

| Cd-CPTA | CdCl₂ | (1S,2S,3R,4R)-H₄cptc | H₂O | 160 | 72 | [7] |

Experimental Workflow and Diagrams

The general workflow for the synthesis of CPTA-based MOFs via the hydrothermal method is depicted below.

Caption: Hydrothermal synthesis workflow for CPTA-based MOFs.

Application in Drug Development

MOFs are promising candidates for drug delivery systems due to their high drug loading capacity, biocompatibility, and tunable biodegradability.[5][8] The porous structure of CPTA-based MOFs can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. The surface of these MOFs can also be functionalized to target specific cells or tissues, enhancing the efficacy of the drug while minimizing side effects.[2][3]

The logical relationship for the application of MOFs in drug delivery is illustrated in the following diagram.